2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate
Description
2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate is a compound of significant interest in the field of organic chemistry due to its complex structure and potential applications in material science and pharmacology. This analysis will focus on its synthesis, structural characteristics, and properties, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of complex organic compounds like 2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate typically involves multi-step reactions, including condensation, nitration, and cycloaddition reactions. For instance, the synthesis of related nitrobenzene derivatives involves the use of nitrosobenzene derivatives in cycloaddition reactions with oxazoles, proceeding via ring opening and regioselective formation of oxadiazoles (Suga, Shi, & Ibata, 1998). Similarly, the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through formal (3+2) cycloaddition highlights the complexity and specificity of the reactions involved in producing such compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-oxo-2-phenylethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4-nitrobenzoate is characterized by the presence of nitro groups, which significantly influence their electronic and spatial configuration. For example, the crystal structure analysis of related compounds shows a network of hydrogen bonds forming two-dimensional networks, contributing to the stability and reactivity of these molecules (Dong, Liu, Liu, & Khan, 2010).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including Diels-Alder reactions, which are pivotal in synthesizing new condensed polycyclic systems. The presence of nitro groups and other functional groups allows these compounds to act as dienophiles or heterodienes in cycloaddition reactions, leading to the formation of products with potential dual biological activity (Bastrakov, Starosotnikov, Kachala, Dalinger, & Shevelev, 2015).
properties
IUPAC Name |
phenacyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O7/c26-20(14-6-2-1-3-7-14)13-32-23(29)18-11-10-15(25(30)31)12-19(18)24-21(27)16-8-4-5-9-17(16)22(24)28/h1-7,10-12,16-17H,8-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYOMBEOOPSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)OCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.